purvalanol A

概要

説明

プルバノール A は、サイクリン依存性キナーゼ (CDK) の強力で選択的な阻害剤です。これは、6 位にアミノ基を持つプリン構造を特徴とする、6-アミノプリン系有機化合物のメンバーです。 プルバノール A は、癌細胞のアポトーシスを誘導し、細胞周期を停止させる能力により、科学研究で大きな注目を集めています .

準備方法

プルバノール A は、6-クロロプリンと様々な試薬を反応させて所望の官能基を導入する、複数段階の工程によって合成できます。合成経路には、一般的に以下の段階が含まれます。

N-アルキル化: 6-クロロプリンを適切なアルキル化剤と反応させて、9 位にイソプロピル基を導入します。

アミノ化: 得られた化合物を次にアミノ化して、6 位にアミノ基を導入します。

ヒドロキシル化: 化合物はさらにヒドロキシル化されて、2 位にヒドロキシル基を導入します。

化学反応の分析

プルバノール A は、以下のものを含む様々な化学反応を起こします。

酸化: プルバノール A は、対応するオキソ誘導体に変換するために酸化できます。

還元: 還元反応により、プルバノール A をその還元型に変換できます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用の様々な求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

プルバノール A は、以下を含む幅広い科学研究の応用範囲を持っています。

癌研究: プルバノール A は、癌細胞のアポトーシスを誘導し、細胞周期を停止させる能力について広範囲にわたって研究されています。 .

細胞周期研究: CDK 阻害剤として、プルバノール A は、細胞周期の調節と、細胞周期の進行における CDK の役割を研究するために使用されます.

シグナル伝達: プルバノール A は、特に CDK とサイクリンによって仲介される、細胞生存とアポトーシスに関与するシグナル伝達経路を調査するために使用されます.

創薬: プルバノール A は、潜在的な治療的用途を持つ新しい CDK 阻害剤の開発のためのリード化合物として役立ちます.

科学的研究の応用

Purvalanol A has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells. .

Cell Cycle Studies: As a CDK inhibitor, this compound is used to study the regulation of the cell cycle and the role of CDKs in cell cycle progression.

Signal Transduction: This compound is used to investigate the signaling pathways involved in cell survival and apoptosis, particularly those mediated by CDKs and cyclins.

Drug Development: This compound serves as a lead compound for the development of new CDK inhibitors with potential therapeutic applications.

作用機序

プルバノール A は、CDK の ATP 結合部位を競合的に阻害することによって効果を発揮します。この阻害は、CDK 基質のリン酸化を阻止し、細胞周期停止とアポトーシスにつながります。 プルバノール A の主な分子標的は、CDK1/サイクリン B、CDK2/サイクリン A、CDK2/サイクリン E、CDK4/サイクリン D1、および CDK5-p35 です . これらの CDK を阻害することによって、プルバノール A は G1 期と G2 期で細胞周期を乱し、最終的に細胞死につながります .

類似化合物の比較

プルバノール A は、以下のような他の CDK 阻害剤と頻繁に比較されます。

プルバノール A の独自性は、特定の CDK に対する高い選択性と、ポリアミン異化経路の活性化を介したアポトーシスの誘導能力にあります .

類似化合物との比較

Purvalanol A is often compared with other CDK inhibitors, such as:

Roscovitine: Another potent CDK inhibitor with a similar mechanism of action.

Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs.

Olomoucine: A CDK inhibitor with a different chemical structure but similar inhibitory effects on CDKs.

This compound’s uniqueness lies in its high selectivity for specific CDKs and its ability to induce apoptosis through the activation of polyamine catabolic pathways .

生物活性

Purvalanol A is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into the compound's mechanisms of action, its effects on various cellular processes, and relevant case studies that highlight its therapeutic potential.

Chemical Profile

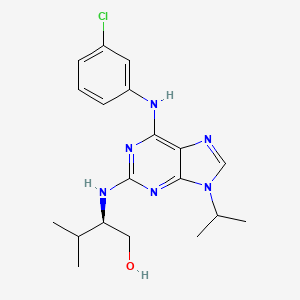

- Chemical Name : (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol

- Molecular Formula : C₁₉H₂₅ClN₆O

- Purity : ≥98%

- Alternative Names : NG 60

This compound primarily functions as a reversible inhibitor of CDKs, specifically targeting CDK1, CDK2, CDK5, and CDK7. The reported IC50 values for these kinases are as follows:

| CDK | IC50 (nM) |

|---|---|

| CDK1 | 4 |

| CDK2 | 4 - 70 |

| CDK5 | 75 - 240 |

| CDK7 | 100 |

The inhibition of these kinases leads to cell cycle arrest at the G1 and G2 phases, ultimately suppressing cell proliferation and inducing apoptosis in various cancer cell lines .

Cell Cycle Arrest and Apoptosis

This compound has been shown to effectively induce apoptosis in cancer cells by inhibiting the transition from the G2 phase to mitosis. For instance, in studies involving gastric cancer cells (MKN45 and MKN28), this compound significantly suppressed clonogenicity and enhanced apoptosis when combined with other chemotherapeutic agents like taxol. The apoptotic ratios observed were notably higher in cells treated with both this compound and taxol compared to those treated with taxol alone .

Synergistic Effects with Chemotherapeutics

Research indicates that this compound enhances the cytotoxic effects of taxol in lung cancer cells (NCI-H1299). The combination treatment resulted in a significant decrease in cellular proliferation rates over time:

| Treatment | Proliferation Ratio (%) at 24h | Proliferation Ratio (%) at 48h | Proliferation Ratio (%) at 72h |

|---|---|---|---|

| Taxol only | 94.98 | 89.6 | 78.32 |

| Taxol + 1 μM this compound | 80.53 | 59.01 | 41.12 |

| Taxol + 5 μM this compound | Significant decrease observed | Significant decrease observed | Significant decrease observed |

This synergistic effect underscores the potential for this compound to be used as an adjunct therapy in cancer treatment .

Case Studies

- Gastric Cancer Cells : In MKN45 and MKN28 gastric cancer cell lines, this compound inhibited Cdc2 activity leading to increased apoptosis rates after irradiation treatment. The study demonstrated that this compound could potentially enhance the efficacy of radiotherapy by sensitizing cancer cells to radiation-induced damage .

- Lung Cancer Cells : In NCI-H1299 lung cancer cells, the combination of this compound with taxol not only increased apoptosis rates but also inhibited the expression of oncoprotein Op18/stathmin, which is involved in microtubule dynamics during cell division .

- c-Src Transformed Cells : this compound was found to suppress anchorage-independent growth in c-Src-transformed cells, indicating its role not only as a CDK inhibitor but also as a compound that can target oncogenic signaling pathways .

特性

IUPAC Name |

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXCMJLOPOFPBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175553 | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212844-53-6 | |

| Record name | Purvalanol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purvalanol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURVALANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。